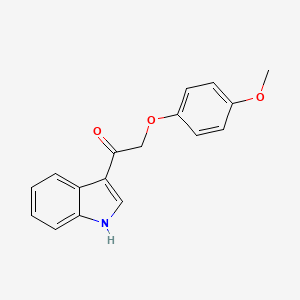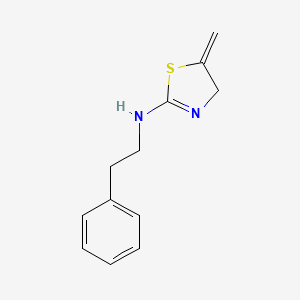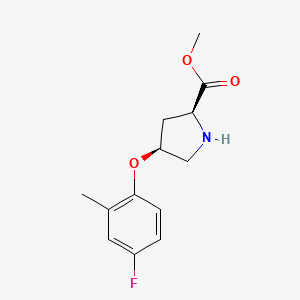
1-(1H-indol-3-yl)-2-(4-methoxyphenoxy)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1H-indol-3-yl)-2-(4-methoxyphenoxy)ethanone is an organic compound that features an indole moiety linked to a methoxyphenoxy group via an ethanone bridge
準備方法
The synthesis of 1-(1H-indol-3-yl)-2-(4-methoxyphenoxy)ethanone can be achieved through several synthetic routes. One common method involves the reaction of 1H-indole-3-carboxaldehyde with 4-methoxyphenol in the presence of a base, followed by oxidation to form the desired ethanone compound. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as the use of specific catalysts and controlled temperature and pressure conditions.
化学反応の分析
1-(1H-indol-3-yl)-2-(4-methoxyphenoxy)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The indole and methoxyphenoxy groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
1-(1H-indol-3-yl)-2-(4-methoxyphenoxy)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent or drug precursor.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism by which 1-(1H-indol-3-yl)-2-(4-methoxyphenoxy)ethanone exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
類似化合物との比較
1-(1H-indol-3-yl)-2-(4-methoxyphenoxy)ethanone can be compared with other similar compounds, such as:
1-(1H-indol-3-yl)-2-phenoxyethanone: Lacks the methoxy group, which may affect its reactivity and biological activity.
1-(1H-indol-3-yl)-2-(4-hydroxyphenoxy)ethanone: Contains a hydroxy group instead of a methoxy group, potentially altering its chemical properties and interactions.
特性
分子式 |
C17H15NO3 |
|---|---|
分子量 |
281.30 g/mol |
IUPAC名 |
1-(1H-indol-3-yl)-2-(4-methoxyphenoxy)ethanone |
InChI |
InChI=1S/C17H15NO3/c1-20-12-6-8-13(9-7-12)21-11-17(19)15-10-18-16-5-3-2-4-14(15)16/h2-10,18H,11H2,1H3 |
InChIキー |
UBLNVHWDNXYGDM-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)OCC(=O)C2=CNC3=CC=CC=C32 |
溶解性 |
<0.6 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(3-Bromophenyl)-5-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12478828.png)
![4-bromo-2-[(E)-[(3-{[2-nitro-4-(trifluoromethyl)phenyl]amino}propyl)imino]methyl]phenol](/img/structure/B12478833.png)
![5-(3,4-dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B12478834.png)


![2-cyclopropyl-N-[(E)-(4-nitrophenyl)methylidene]aniline](/img/structure/B12478851.png)
![1-{2-[(2-chlorobenzyl)oxy]phenyl}-N-(piperidin-4-ylmethyl)methanamine](/img/structure/B12478853.png)
![4-methyl-N-(2-methyl-5-nitrophenyl)-3-[(2-methylphenyl)sulfamoyl]benzamide](/img/structure/B12478855.png)
![N-[2-(benzyloxy)-3-ethoxybenzyl]-3-(1H-imidazol-1-yl)propan-1-amine](/img/structure/B12478856.png)
![N'-[2-(4-bromo-2-chlorophenoxy)acetyl]-2,2-diphenylacetohydrazide](/img/structure/B12478863.png)
![N-{[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl}cyclohexanamine](/img/structure/B12478870.png)
![N~2~-(4-chloro-2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-[2-(morpholin-4-yl)ethyl]glycinamide](/img/structure/B12478875.png)
![2-[(2-Chloro-6-fluorobenzyl)sulfanyl]-6-(trifluoromethyl)pyrimidin-4-ol](/img/structure/B12478878.png)

